(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide

Dynamin GTPase Endocytosis inhibition Iminochromene SAR

CAS 329690-16-6, systematically named (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide (also referred to as 7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide), is a fully synthetic small molecule (C26H25N3O2, MW 411.505) belonging to the N-aryl iminochromene class. The structure incorporates a 2H-chromene core bearing a carboxamide at position 3, a 7-diethylamino electron-donating group, and a Z-configured biphenyl-4-imino substituent at position This scaffold has been investigated across multiple therapeutic programs, including as inhibitors of β-secretase (BACE1) , cyclooxygenase (COX-1/2) enzymes , monoamine oxidases (MAO-A/B) , and the GTPase dynamin , making it a versatile chemotype for neuroscience, inflammation, and endocytosis research.

Molecular Formula C26H25N3O2
Molecular Weight 411.505
CAS No. 329690-16-6
Cat. No. B2452479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide
CAS329690-16-6
Molecular FormulaC26H25N3O2
Molecular Weight411.505
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N
InChIInChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30)
InChIKeyIPEGDNBJIBLJKO-SGEDCAFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

329690-16-6 (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide: Chemical Class, Identity, and Core Scaffold for Procurement Decisions


CAS 329690-16-6, systematically named (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide (also referred to as 7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide), is a fully synthetic small molecule (C26H25N3O2, MW 411.505) belonging to the N-aryl iminochromene class . The structure incorporates a 2H-chromene core bearing a carboxamide at position 3, a 7-diethylamino electron-donating group, and a Z-configured biphenyl-4-imino substituent at position 2. This scaffold has been investigated across multiple therapeutic programs, including as inhibitors of β-secretase (BACE1) [1], cyclooxygenase (COX-1/2) enzymes [2], monoamine oxidases (MAO-A/B) [3], and the GTPase dynamin [4], making it a versatile chemotype for neuroscience, inflammation, and endocytosis research.

Why Generic Substitution of 329690-16-6 with Unsubstituted or Mono-Substituted Iminochromene Analogs Fails to Replicate Target Engagement Profiles


The 7-diethylamino substituent on the chromene core of 329690-16-6 is a critical pharmacophoric element that governs both electronic distribution and steric complementarity within the target binding pocket. In the dynamin GTPase program, structure-activity relationship (SAR) analysis across a 25-member iminochromene library demonstrated that removal or alteration of the C7 amino group resulted in >10-fold loss of inhibitory potency [1]. Similarly, in the BACE1 series, the phenylimino-2H-chromene-3-carboxamide scaffold required precise substitution patterns to engage the flap pocket (Phe108) and S1–S′1 sub-pocket residues; compounds lacking the extended aromatic system at the 2-position showed negligible enzymatic inhibition [2]. For COX inhibition, the chromene-phenyl scaffold with a highly concentrated area of aromatic residues was essential for π–π stacking interactions [3]. Generic substitution with unsubstituted 2H-chromene-3-carboxamide or analogs lacking the 7-diethylamino group therefore risks complete loss of on-target activity, making compound-level procurement specification essential for reproducible research.

Quantitative Differentiation of 329690-16-6: Head-to-Head and Cross-Study Evidence for Scientific Procurement Decisions


Dynamin I/II GTPase Inhibition: Potency Ranking of 329690-16-6 Within the Iminodyn Library

In the foundational iminochromene dynamin inhibitor study by Hill et al. (2010), a focused library of 25 iminodyns was evaluated for dynamin I and II GTPase inhibition. The 7-diethylamino-2-(biphenyl-4-ylimino) substitution pattern represented by 329690-16-6 is consistent with the top-tier potency cluster. Across the library, thirteen compounds were active with IC50 values spanning 260 nM to 100 μM. The 7-diethylamino series (iminodyns 14–38) exhibited the steepest SAR, with the N-aryl imino substituent at C2 providing a 5- to 20-fold enhancement over the corresponding N-benzyl or N-phenyl analogs. The most potent iminodyn (iminodyn-22) demonstrated uncompetitive inhibition with respect to GTP and inhibited dynamins I and II approximately equally, a profile distinct from GTP-competitive dynole-based inhibitors [1].

Dynamin GTPase Endocytosis inhibition Iminochromene SAR

BACE1 Inhibition: Comparative Potency of Phenylimino-2H-chromene-3-carboxamide Scaffolds

Edraki et al. (2013) reported a series of 4-bromophenyl piperazine derivatives coupled to the phenylimino-2H-chromen-3-carboxamide scaffold as BACE1 inhibitors. The core scaffold—shared with 329690-16-6—establishes critical π–π stacking with Phe108 of the flap pocket. The most potent compound in this series, 9e, displayed an IC50 of 98 nM against BACE1 and demonstrated Aβ production inhibition in N2a-APPswe cells at 5–10 μM [1]. The 2-biphenylimino motif in 329690-16-6 extends the aromatic surface area relative to the simple phenylimino analogs, which is predicted to enhance flap pocket engagement. Compounds lacking the extended aromatic imino substituent (e.g., simple 2-oxo-2H-chromene-3-carboxamides) were inactive against BACE1 in this assay system [1].

BACE1 inhibition Alzheimer's disease Phenyliminochromene

COX-1/2 Inhibition: In Vivo Anti-inflammatory Potency of N-Aryl Iminochromenes Versus Indomethacin

Tatipamula et al. (2021) screened 22 N-aryl iminochromenes (NAIs) for COX-1/2 inhibition and identified five compounds with potent in vitro activity. Compound 10—a chromene-phenyl analog structurally related to 329690-16-6—achieved in vivo anti-inflammatory activity in the formalin-induced hind rat paw edema model that exceeded that of indomethacin at an oral dose of 20 mg/kg. The percentage reduction in paw edema for compound 10 was substantially higher than indomethacin, attributed to excellent π–π stacking interactions of the chromene-phenyl scaffold within the COX active site [1]. The 7-diethylamino group in 329690-16-6 provides additional electron density to the chromene ring system, which may further modulate COX isoform selectivity relative to unsubstituted analogs.

COX inhibition Anti-inflammatory N-Aryl iminochromene

MAO-B Selectivity: Benchmarking 2H-Chromene-3-Carboxamide Derivatives Against Iproniazid

Pan et al. (2014) evaluated a series of 2H-chromene-3-carboxamide derivatives (4a–4t) as hMAO-A and hMAO-B inhibitors. Compound 4d bearing a 3,4-dichlorobenzyl substituent on the carboxamide nitrogen demonstrated an IC50 of 0.93 μM against MAO-B with 64.5-fold selectivity over MAO-A, significantly outperforming the reference inhibitor iproniazid (IC50 = 7.80 μM against MAO-B, non-selective) [1]. The 2H-chromene-3-carboxamide core of 329690-16-6 is identical to the scaffold in this series; the biphenylimino substituent at C2 replaces the 2-oxo group and introduces additional aromatic interactions, while the 7-diethylamino group modulates electronic properties at the chromene ring.

MAO-B inhibition Monoamine oxidase Chromene-3-carboxamide

Carbonyl Reductase 1 (CBR1) Inhibition: QSAR-Driven Potency Prediction for 8-Hydroxy-2-Iminochromene Derivatives

QSAR studies on 34 derivatives of 8-hydroxy-2-iminochromene as carbonyl reductase 1 (CBR1) inhibitors revealed that electronic properties at the chromene C7 position and the N-aryl imino substituent are the dominant descriptors governing inhibitory activity [1]. The 7-diethylamino group of 329690-16-6 introduces strong electron-donating character (Hammett σp ≈ −0.72 for N(Et)2), which QSAR models predict to enhance CBR1 binding affinity relative to 7-H, 7-OH, or 7-OCH3 analogs. The PLS regression model explained >85% of the variance in pIC50 values across the training set, with the C7 substituent electronic parameter ranking among the top three influential descriptors [1].

CBR1 inhibition Carbonyl reductase QSAR iminochromene

Known Off-Target Selectivity Profile: CYP2D6 and DPP2 Counter-Screen Data from ChEMBL-Curated BindingDB

ChEMBL-curated BindingDB data for a structurally related iminochromene derivative reveals a counter-screening profile that provides a selectivity baseline for the chemical series. The compound exhibited weak inhibition of CYP2D6 (IC50 = 2.70 × 10³ nM) and no meaningful activity against DPP2 (IC50 > 5.00 × 10⁴ nM), indicating that the iminochromene scaffold does not promiscuously inhibit cytochrome P450 enzymes or off-target dipeptidyl peptidases at concentrations relevant to its primary pharmacology [1]. This selectivity profile is informative for 329690-16-6 procurement in assay cascades where CYP450-related false positives or DPP family cross-reactivity must be excluded.

CYP2D6 inhibition DPP2 selectivity Off-target profiling

Optimal Research and Industrial Application Scenarios for 329690-16-6 Based on Quantitative Differentiation Evidence


Endocytosis and Intracellular Trafficking Research: Dynamin I/II GTPase Inhibition

329690-16-6 is best deployed in programs investigating clathrin-mediated endocytosis, synaptic vesicle recycling, or viral entry mechanisms where dynamin GTPase activity must be pharmacologically modulated. The 7-diethylamino iminochromene scaffold maps to the high-potency cluster (IC50 range 260 nM–1 μM) of the iminodyn library [1]. Researchers studying SARS-CoV-2 endocytosis, receptor internalization kinetics, or synaptic transmission will benefit from the uncompetitive inhibition mechanism with respect to GTP that is characteristic of this chemical series [1].

Alzheimer's Disease Drug Discovery: BACE1 Inhibitor Lead Optimization

The biphenylimino-2H-chromene-3-carboxamide scaffold of 329690-16-6 aligns with the phenylimino-chromene pharmacophore validated by Edraki et al. (2013) for BACE1 inhibition. The biphenyl extension is predicted to enhance flap pocket (Phe108) π–π stacking interactions relative to monophenyl analogs. This compound is suitable as a starting point for medicinal chemistry optimization programs targeting Aβ production reduction in cellular models (N2a-APPswe) and for structure-based design leveraging the published BACE1 docking models [2].

Anti-Inflammatory Pharmacology: COX-1/2 Mechanism-of-Action Studies

Based on the validated in vivo anti-inflammatory activity of N-aryl iminochromenes exceeding indomethacin in the rat paw edema model, 329690-16-6 is appropriate for COX-1/2 inhibition profiling, prostaglandin biosynthesis assays, and inflammation target engagement studies. The chromene-phenyl scaffold provides the π–π stacking architecture essential for COX active site binding, while the 7-diethylamino group offers an electronic tuning handle not available in unsubstituted analogs [3]. Procurement of this specific substitution pattern enables SAR expansion around the 7-position for isoform selectivity optimization.

Neuropharmacology and Depression Research: MAO-B Selective Inhibition Platforms

The 2H-chromene-3-carboxamide core shared by 329690-16-6 and the MAO-B-selective inhibitor series of Pan et al. (2014) supports its use in CNS-targeted programs requiring preferential MAO-B inhibition with minimal MAO-A off-target activity. The documented 64.5-fold MAO-B selectivity and 8.4-fold potency advantage over iproniazid for close structural analogs establish a credible baseline for further optimization of this chemotype in Parkinson's disease or depression models where MAO-B inhibition is therapeutically relevant [4].

Quote Request

Request a Quote for (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.